Cas no 1314783-44-2 (1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid)

1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane ring substituted with a carboxylic acid group and a 2,3-dimethylphenyl moiety. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical research. The compound serves as a versatile intermediate for the development of more complex molecules, particularly in medicinal chemistry, where its rigid cyclobutane core can enhance binding affinity and metabolic stability. Its well-defined molecular architecture allows for precise modifications, enabling tailored applications in drug discovery and material science. The presence of both aromatic and aliphatic components offers a balance of reactivity and stability, facilitating diverse synthetic pathways.
1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid structure
1314783-44-2 structure
Product Name:1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid
CAS No:1314783-44-2
MF:C13H16O2
MW:204.264944076538
CID:5794388
PubChem ID:117292643
Update Time:2025-10-17

1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dimethylphenyl)cyclobutane-1-carboxylic acid
    • EN300-1859747
    • 1314783-44-2
    • 1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C13H16O2/c1-9-5-3-6-11(10(9)2)13(12(14)15)7-4-8-13/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)
    • InChI Key: RCXXUMISLKSFNE-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC=C(C)C=2C)CCC1)=O

Computed Properties

  • Exact Mass: 204.115029749g/mol
  • Monoisotopic Mass: 204.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid

Research Briefing on 1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid (CAS: 1314783-44-2)

1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid (CAS: 1314783-44-2) is a cyclobutane derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic pathways. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the significance of 1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid as a key intermediate in the synthesis of novel bioactive molecules. Its cyclobutane ring, coupled with the dimethylphenyl moiety, offers a rigid yet flexible scaffold that can be exploited for the design of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the development of selective COX-2 inhibitors, which are of interest for their anti-inflammatory and analgesic properties.

In addition to its role as a synthetic intermediate, 1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid has been investigated for its direct biological effects. Preliminary in vitro assays have shown that the compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Researchers have also explored its interactions with various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels, although further studies are needed to elucidate its mechanism of action.

The synthesis of 1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid has been optimized in recent years, with several novel methodologies being reported. A 2022 study in Organic Letters described a efficient, one-pot synthesis route that significantly improves yield and reduces byproduct formation. This advancement is particularly relevant for large-scale production, which is essential for further pharmacological evaluation and potential commercialization.

Despite these promising developments, challenges remain in the application of 1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid. Issues such as poor solubility and metabolic stability have been noted in preclinical studies, necessitating further structural modifications to enhance its drug-like properties. Researchers are currently exploring various derivatives and prodrug strategies to address these limitations while retaining the compound's biological activity.

In conclusion, 1-(2,3-Dimethylphenyl)cyclobutane-1-carboxylic acid represents a promising scaffold in medicinal chemistry, with potential applications in inflammation, oncology, and beyond. Continued research efforts are expected to uncover new insights into its pharmacological profile and therapeutic potential, making it a compound of significant interest for the pharmaceutical industry.

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